TDN345
Overview
Description
TDN345 is a chemical compound known for its role as a calcium ion antagonist. It is primarily used in the treatment of vascular and senile dementia, including Alzheimer’s disease . The compound has shown promising results in increasing the synthesis and secretion of nerve growth factor in glioma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TDN345 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TDN345 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
TDN345 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium ion antagonism and related chemical reactions.
Biology: Investigated for its effects on nerve growth factor synthesis and secretion in glioma cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium ion channels.
Mechanism of Action
TDN345 exerts its effects by blocking calcium ion channels, which are crucial for various cellular processes. By inhibiting these channels, this compound reduces calcium ion influx into cells, thereby modulating cellular activities such as neurotransmitter release and muscle contraction. The compound also induces the synthesis and secretion of nerve growth factor, which plays a vital role in neuronal growth and survival .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: Another calcium ion antagonist used in the treatment of cerebral vasospasm and subarachnoid hemorrhage.
Verapamil: A calcium ion channel blocker used to treat hypertension and angina.
Diltiazem: Similar to verapamil, used for treating hypertension and angina.
Uniqueness of TDN345
This compound is unique due to its specific action on nerve growth factor synthesis and secretion, which is not commonly observed in other calcium ion antagonists. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
Biological Activity
TDN345 is a novel compound recognized for its biological activity, particularly as a calcium channel antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neuroprotection and neuroregeneration.
This compound primarily functions as a calcium channel antagonist , which means it inhibits the influx of calcium ions through voltage-gated calcium channels. This action is crucial in various physiological processes, including neurotransmitter release and muscle contraction. By modulating calcium levels, this compound can help mitigate excitotoxicity—a condition where excessive calcium influx leads to neuronal damage and cell death, particularly relevant in conditions such as Alzheimer's disease and other forms of dementia .
Induction of Nerve Growth Factor (NGF)
Research has demonstrated that this compound significantly induces the synthesis and secretion of nerve growth factor (NGF) in C6-10A glioma cells. The study indicated that both intracellular and extracellular NGF protein levels increased within 3 hours, peaking around 12 hours post-treatment. The induction was concentration-dependent, with an effective dose (ED50) of approximately 0.88 µM . Notably, this induction was associated with an increase in NGF mRNA levels without affecting beta-actin mRNA levels, suggesting a specific regulatory mechanism at play .
Comparative Analysis with Other Compounds
Unlike epinephrine, which dramatically increases intracellular cyclic AMP levels, this compound does not exhibit a similar effect even at higher concentrations (100 µM). This distinction underscores the unique signaling pathway through which this compound operates to enhance NGF synthesis .
Neuroprotective Effects
In preclinical studies focusing on models of vascular dementia and Alzheimer's disease, this compound has shown promise in protecting neurons from ischemic damage. The compound's ability to inhibit calcium influx helps reduce excitotoxicity, thereby preserving neuronal integrity during ischemic events .
Efficacy in Animal Models
Animal studies have demonstrated that administration of this compound leads to improved behavioral outcomes in models of cognitive impairment. These findings support the potential use of this compound as a therapeutic agent for neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Observed Effects |
---|---|---|
Calcium Channel Antagonism | Inhibition of voltage-gated calcium channels | Reduced excitotoxicity |
NGF Induction | Increased synthesis/secretion of NGF | Enhanced neuronal survival |
Neuroprotection | Protection against ischemic damage | Improved outcomes in cognitive impairment models |
Table 2: NGF Induction by this compound
Concentration (µM) | NGF Protein Level (pg/mL) | Time to Peak (hours) | mRNA Change (relative) |
---|---|---|---|
0.1 | Low | 3 | ↑ |
1 | Moderate | 12 | ↑ |
10 | High | 12 | ↑ |
Properties
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRYIDMZALXALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158511 | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134069-68-4 | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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